Lipophilicity and Polar Surface Area Differentiation from the Unsubstituted Core Scaffold
The introduction of a 6-phenyl group and a 4-trifluoromethyl group onto the isoxazolo[5,4-b]pyridine core produces a dramatic shift in key drug-likeness parameters compared to the unsubstituted parent scaffold. The parent scaffold (CAS 272-03-7) has a computed XLogP3 of 1 and a TPSA of 38.9 Ų [1]. The target compound exhibits a computed LogP of approximately 3.49 and a TPSA of 64.94 Ų . This represents a LogP increase of 2.49 log units (>30-fold increase in predicted octanol-water partition coefficient) and a TPSA increase of 26.0 Ų, driven by the additional hydrogen-bond acceptor and donor capacity of the 3-amino group. The compound thus occupies a substantially different property space—higher lipophilicity with simultaneously higher polarity—relative to the unsubstituted core, which has important implications for membrane permeability, solubility, and protein-binding characteristics.
| Evidence Dimension | Predicted lipophilicity (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP ≈ 3.49; TPSA = 64.94 Ų |
| Comparator Or Baseline | Isoxazolo[5,4-b]pyridine (unsubstituted core); XLogP3 = 1; TPSA = 38.9 Ų |
| Quantified Difference | ΔLogP = +2.49 (>30× partition coefficient increase); ΔTPSA = +26.0 Ų (+67%) |
| Conditions | Computed values: target compound LogP and TPSA from Leyan product datasheet; core scaffold XLogP3 and TPSA from PubChem computed properties |
Why This Matters
A >30-fold difference in predicted lipophilicity fundamentally alters compound behavior in biological assays, membrane penetration, and pharmacokinetic profiling, making the unsubstituted core an inappropriate surrogate for any study requiring the target compound's physicochemical profile.
- [1] PubChem. Isoxazolo[5,4-b]pyridine, CID 53762327. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/Isoxazolo_5_4-B_pyridine (accessed 2026). View Source
